1-[5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride
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Overview
Description
1-[5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride is a heterocyclic compound that features a thiophene ring fused with an oxadiazole ring, and an amine group attached to the methanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions One common method includes the reaction of thiophene-3-carboxylic acid hydrazide with an appropriate nitrile oxide to form the oxadiazole ring
Industrial Production Methods: Industrial production of this compound may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized catalysts can enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides, while substitution reactions can produce a variety of amine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 1-[5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology and Medicine: This compound has shown potential in medicinal chemistry as a scaffold for developing new pharmaceuticals. Its derivatives have been investigated for antimicrobial, anticancer, and anti-inflammatory activities.
Industry: In materials science, the compound is used in the development of novel polymers and advanced materials with specific electronic properties. It is also explored for use in sensors and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 1-[5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The thiophene and oxadiazole rings can engage in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate various biological pathways, making the compound a versatile tool in drug design.
Comparison with Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar chemical reactivity and biological activities.
Thiophene Derivatives: Compounds with a thiophene ring are known for their electronic properties and are used in similar applications.
Uniqueness: 1-[5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride is unique due to the combination of the thiophene and oxadiazole rings, which imparts distinct electronic and steric properties. This dual functionality enhances its versatility in various applications, from medicinal chemistry to materials science.
This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
CAS No. |
2758005-44-4 |
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Molecular Formula |
C7H8ClN3OS |
Molecular Weight |
217.68 g/mol |
IUPAC Name |
(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C7H7N3OS.ClH/c8-3-6-9-7(11-10-6)5-1-2-12-4-5;/h1-2,4H,3,8H2;1H |
InChI Key |
FCRCTSQIXFLDDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC=C1C2=NC(=NO2)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
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